

# Technical Guide: Spectroscopic Analysis of 5-Phenyl-1,4-thiazepane

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## Compound of Interest

Compound Name: 5-Phenyl-1,4-thiazepane

CAS No.: 2411269-49-1

Cat. No.: B3020332

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Document Type: Analytical Protocol & Characterization Guide Scope:  $^1\text{H}/^{13}\text{C}$  NMR, 2D Correlations, IR, and HRMS Target Analyte: **5-Phenyl-1,4-thiazepane** (Saturated 7-membered N,S-heterocycle)[1][2][3][4][5]

## Executive Summary & Structural Context[1][6][7]

The 1,4-thiazepane core is increasingly utilized in fragment-based drug discovery (FBDD) because it offers a "3D" non-flat scaffold, contrasting with the  $\text{sp}^2$ -rich architectures of traditional libraries. The introduction of a phenyl group at the C5 position creates a chiral center, rendering the methylene protons at C2, C3, C6, and C7 diastereotopic.

Critical Analytical Challenge: The 7-membered ring exists in a dynamic equilibrium between twist-chair and boat conformations. At room temperature, this often results in signal broadening in NMR spectra, which can be mistaken for paramagnetic impurities or poor shimming.

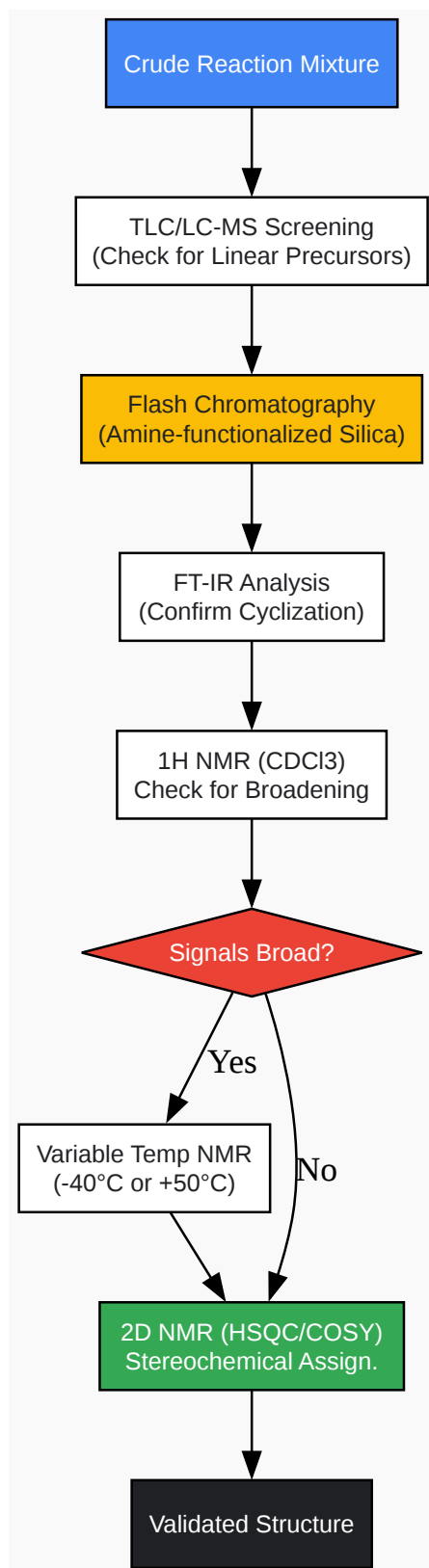
## Analyte Structure & Numbering (IUPAC Priority)

- Position 1: Sulfur (S)[5][6]

- Position 4: Nitrogen (N)[7]
- Position 5: Methine (CH-Ph) – Chiral Center

## Analytical Workflow

The following decision tree outlines the logical progression for validating the synthesis and purity of the target molecule.



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Figure 1: Step-wise analytical workflow for 1,4-thiazepane derivatives, prioritizing the detection of conformational broadening.

## Nuclear Magnetic Resonance (NMR) Analysis[1][4] [6][7][9]

### Sample Preparation

- Solvent:  $\text{CDCl}_3$  is standard. If N-H exchange broadening is observed, switch to  $\text{DMSO-d}_6$ .
- Concentration: 10-15 mg for  $^1\text{H}$ ; >30 mg for  $^{13}\text{C}$ .
- Additives: If the amine is free (secondary), adding a trace of  $\text{K}_2\text{CO}_3$  or shaking with  $\text{D}_2\text{O}$  can sharpen the N-H signal and decouple it from adjacent protons.

### $^1\text{H}$ NMR Assignment Strategy

The phenyl ring at C5 deshields the methine proton, shifting it downfield. The key to confirmation is the ABX systems formed by the methylene protons adjacent to the heteroatoms.

Position	Proton Type	Approx. Shift ( $\delta$ ppm)	Multiplicity	Coupling Insight ( )
H-5	Methine (Benzylic/-N)	3.80 – 4.20	dd or m	Coupled to H-6a/b. Key diagnostic for substitution.
H-3a/b	Methylene (-N)	2.90 – 3.30	m (complex)	Diastereotopic. Strong geminal coupling ( Hz).
H-2a/b	Methylene (-S)	2.60 – 2.85	m	to Sulfur is more shielded than to Nitrogen.
H-7a/b	Methylene (-S)	2.50 – 2.75	m	Often overlaps with H-2.
H-6a/b	Methylene (Ring)	1.80 – 2.10	m	The "top" of the puckered ring.
Ph-H	Aromatic	7.20 – 7.40	m	Standard monosubstituted phenyl pattern.
N-H	Amine	1.5 – 2.5	Broad s	Disappears on D <sub>2</sub> O shake.

Expert Insight: In 7-membered rings, geminal protons (e.g., H-2a and H-2b) often exhibit large chemical shift non-equivalence (

ppm) due to the distinct axial-like and equatorial-like environments in the twist-chair conformation.

## Stereochemical Validation (NOESY)

To determine the relative stereochemistry (if substituents are added) or the preferred conformer:

- Irradiate H-5: Look for NOE correlations to the axial protons at C-3 and C-7.
- Ring Inversion: If the spectrum is broad at 25°C, the molecule is flipping between conformers at a rate comparable to the NMR time scale.
  - Protocol: Run the spectrum at -40°C. The ring motion freezes, resolving the broad humps into sharp sets of signals for each conformer (major/minor).

## Mass Spectrometry (MS) & Fragmentation[4]

Mass spectrometry provides two critical data points for thiazepanes: the sulfur isotopic signature and the fragmentation of the 7-membered ring.

### Isotopic Pattern

Sulfur has a significant natural isotope,

S (4.21% abundance).

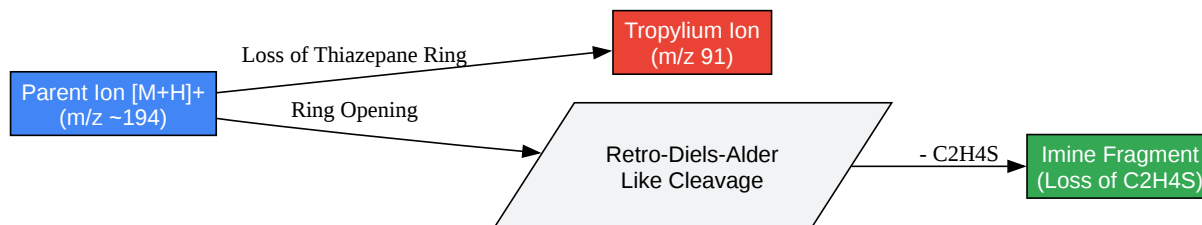
- Observation: Look for the [M+2] peak.
- Validation: The intensity of the [M+2] peak should be approximately 4.5% - 5.0% of the molecular ion (contributions from

S +

C isotopes). Absence of this ratio suggests the sulfur has been lost (desulfurization impurity) or the product is the linear ether analog.

### Fragmentation Pathways (ESI+)

The 7-membered ring is metastable and fragments predictably under collision-induced dissociation (CID).



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Figure 2: Predicted ESI<sup>+</sup> fragmentation pathway. The tropylium ion (m/z 91) is dominant due to the phenyl group.

## Infrared Spectroscopy (FT-IR)

IR is primarily used here to rule out the linear precursor (uncyclized thiol/amine).

Functional Group	Frequency (cm <sup>-1</sup> )	Diagnostic Value
N-H Stretch	3300 – 3450	Secondary amine. Sharp/medium. If broad/strong, suspect salt form or water.
C-S Stretch	600 – 700	Weak/Moderate. Difficult to assign but confirms C-S presence.
S-H Stretch	2550 – 2600	CRITICAL: Presence of a band here indicates unreacted thiol (linear impurity). The product must be silent in this region.
C=C (Aromatic)	1450, 1600	Phenyl ring breathing modes.

## Experimental Protocol: Purity Assessment

Objective: Quantify purity and confirm absence of oxidative dimers (disulfides).

- Dissolution: Dissolve 5 mg of sample in 600  $\mu\text{L}$   $\text{CDCl}_3$ .
- $^1\text{H}$  NMR Acquisition:
  - Acquire standard 16 scans.
  - Check: Integrate the aromatic region (5H) against the H-5 methine (1H). Ratio must be 5:1.[7]
  - Failure Mode: If ratio is 10:1 (aromatics high) and aliphatic region is complex, suspect disulfide dimer formation (2 x Thiazepane linked by S-S bond if ring opening occurred, or dimerization of starting material).
- LC-MS Confirmation:
  - Run a gradient (5% to 95% ACN/Water + 0.1% Formic Acid).
  - Thiazepanes are polar amines; they elute early.
  - Look for  $[2\text{M}+\text{H}]^+$  (dimer adduct) in the source, but ensure it is not a covalent dimer (check retention time).

## References

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  - 1,4-Thiazepine Structure and Data. PubChem Compound Summary.[6][9]

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